
4-Nitro-1,2-dihydro-5-acenaphthylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1,2-dihydro-5-acenaphthylenol is a chemical compound with the molecular formula C12H9NO3. It is a yellow crystalline powder that is used in scientific research for its unique properties. This compound has been the subject of numerous studies due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 4-Nitro-1,2-dihydro-5-acenaphthylenol is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the elimination of abnormal cells in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1,2-dihydro-5-acenaphthylenol exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit DNA synthesis and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Nitro-1,2-dihydro-5-acenaphthylenol is its broad-spectrum antimicrobial activity. This makes it a useful compound for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Nitro-1,2-dihydro-5-acenaphthylenol. One area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the study of its potential anticancer activity and the development of new cancer therapies. Additionally, the synthesis and characterization of new derivatives of 4-Nitro-1,2-dihydro-5-acenaphthylenol may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-Nitro-1,2-dihydro-5-acenaphthylenol involves the condensation of 2-nitrobenzaldehyde and cyclopentadiene in the presence of a catalyst. This reaction yields the intermediate product 4-nitro-1,2-dihydro-5-acenaphthene, which can be further oxidized to produce the final product, 4-Nitro-1,2-dihydro-5-acenaphthylenol.
Aplicaciones Científicas De Investigación
4-Nitro-1,2-dihydro-5-acenaphthylenol has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
4-nitro-1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2 |
Clave InChI |
SMFCLZNIYUHNNM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-] |
SMILES canónico |
C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



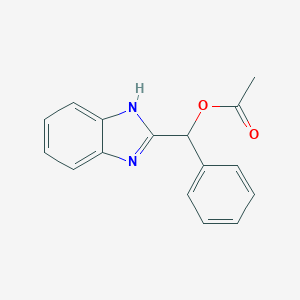
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
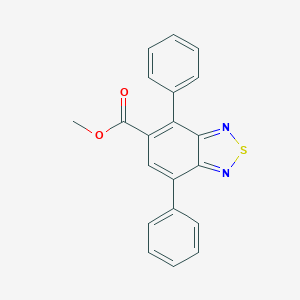
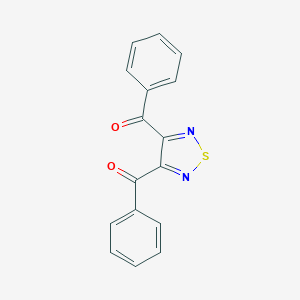
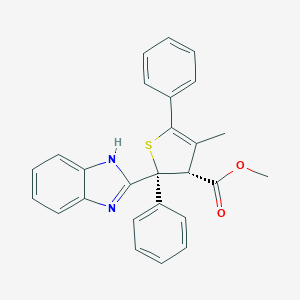
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
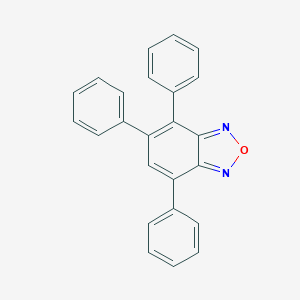
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
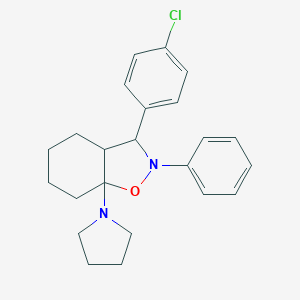
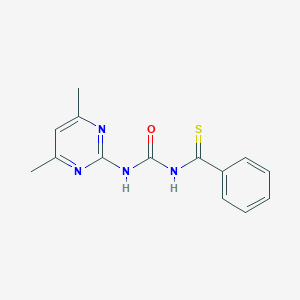
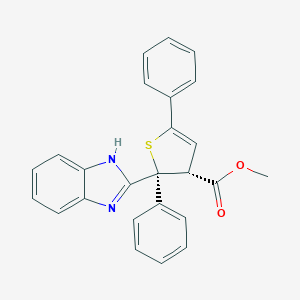

![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)